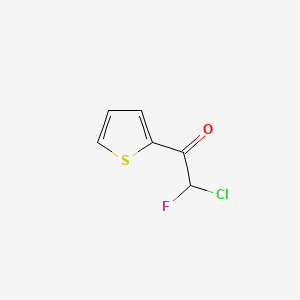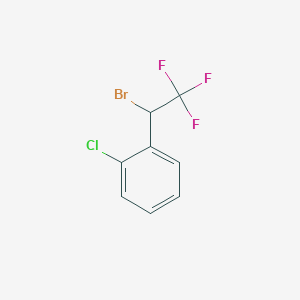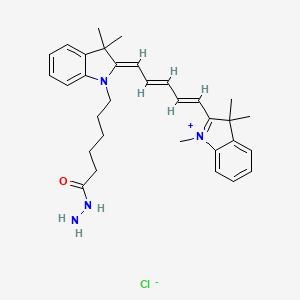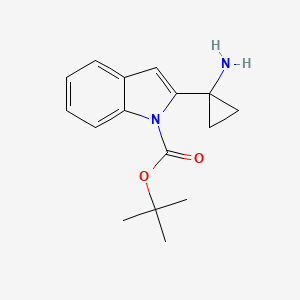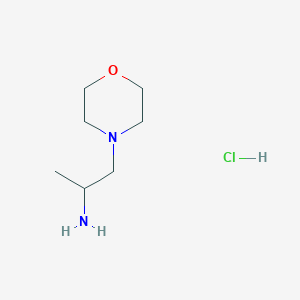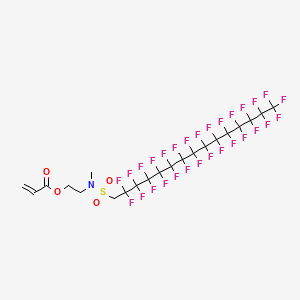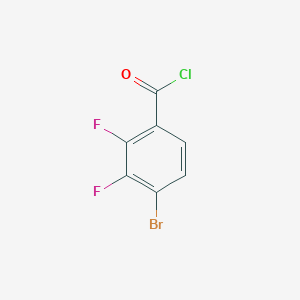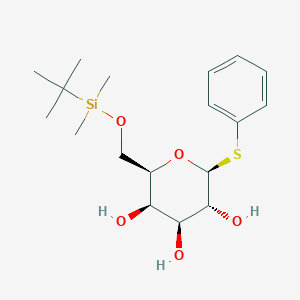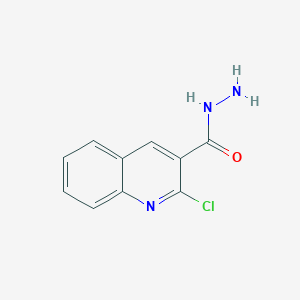
2-Chloroquinoline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroquinoline-3-carbohydrazide is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a chloro group at the second position and a carbohydrazide group at the third position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroquinoline-3-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 2-chloroquinoline-3-carbaldehyde.
Hydrazine Hydrate Reaction: The 2-chloroquinoline-3-carbaldehyde is reacted with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours.
Isolation and Purification: The resulting product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-Chloroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to yield hydrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Condensation Reactions: Aldehydes or ketones in the presence of acidic or basic catalysts are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are utilized.
Major Products Formed
Substitution Reactions: Products include 2-aminoquinoline-3-carbohydrazide or 2-thioquinoline-3-carbohydrazide.
Condensation Reactions: Products include hydrazones or hydrazides.
Oxidation and Reduction: Products include quinoline derivatives or hydrazine derivatives.
科学的研究の応用
2-Chloroquinoline-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 2-chloroquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chloroquinoline-3-carboxylic acid
- 2-Chloroquinoline-3-carboxamide
Uniqueness
2-Chloroquinoline-3-carbohydrazide is unique due to the presence of both a chloro group and a carbohydrazide group on the quinoline ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Additionally, its structural features contribute to its potential biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C10H8ClN3O |
|---|---|
分子量 |
221.64 g/mol |
IUPAC名 |
2-chloroquinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H8ClN3O/c11-9-7(10(15)14-12)5-6-3-1-2-4-8(6)13-9/h1-5H,12H2,(H,14,15) |
InChIキー |
IUMOUEWZKSDXGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12847412.png)
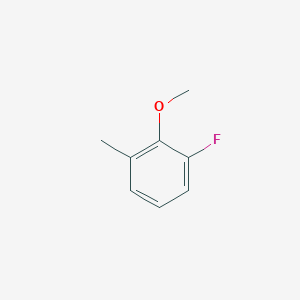
![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/no-structure.png)
